4,5-Diethyl-1,3-dioxolane

Description

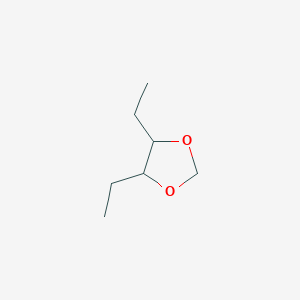

Structure

3D Structure

Properties

CAS No. |

676610-04-1 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

4,5-diethyl-1,3-dioxolane |

InChI |

InChI=1S/C7H14O2/c1-3-6-7(4-2)9-5-8-6/h6-7H,3-5H2,1-2H3 |

InChI Key |

UNJKRLGRDWZYOW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(OCO1)CC |

Origin of Product |

United States |

Preparation Methods

Traditional Acid-Catalyzed Approaches

The most common method involves the cyclocondensation of 3,4-hexanediol with aldehydes or ketones under acidic conditions. For example, formic acid or CO₂ can act as carbonyl sources. A study demonstrated that reacting 3,4-hexanediol with formic acid at 110–160°C in the presence of HCl yields 4,5-diethyl-1,3-dioxolane, albeit with modest yields (9–23%).

Reaction Scheme :

$$

3,4\text{-hexanediol} + \text{HCOOH} \xrightarrow{\text{HCl, 110–160°C}} 4,5\text{-diethyl-1,3-dioxolane} + \text{H}_2\text{O}

$$

Key Parameters :

Solvent and Catalyst Optimization

Using polar aprotic solvents like dimethylformamide (DMF) improves proton transfer but risks water trapping. Non-polar solvents (e.g., toluene) facilitate water removal via azeotropic distillation, enhancing yields to 25–31%.

Transition Metal-Catalyzed Synthesis

Ruthenium-Based Catalysts

A homogeneous ruthenium catalyst combined with Lewis acids (e.g., AlCl₃) enables efficient acetal formation. In a study, 3,4-hexanediol and formic acid reacted at 120°C with [Ru(triphos)(tmm)] (triphos = 1,1,1-tris(diphenylphosphinomethyl)ethane), achieving yields up to 31%.

Advantages :

Cobalt Catalysts

Cobalt complexes with modified triphos ligands (e.g., 3,5-dimethylphenyl substituents) showed enhanced activity. At 100°C, Co/triphos systems achieved 18–22% yields, offering a cost-effective alternative to Ru.

Enzymatic and Hybrid Bio-Chemocatalytic Methods

Enzymatic Diol Production

4,5-Octanediol, a precursor for this compound, was synthesized via enzymatic cascades using carboligases (e.g., PfBAL). Subsequent chemo-catalytic cyclization with Ru catalysts yielded 10–17% acetal.

Process Flow :

- Biocatalysis :

$$

2\text{-Butyraldehyde} \xrightarrow{\text{PfBAL}} 4,5\text{-octanediol} \quad (\text{Yield: 60–70\%})

$$ - Chemocatalysis :

$$

4,5\text{-octanediol} + \text{HCOOH} \xrightarrow{\text{Ru catalyst}} 4,5\text{-diethyl-1,3-dioxolane} \quad (\text{Yield: 10–17\%})

$$

Immobilized Catalysts

Functionalized ligands (e.g., vinylSi-triphos) enabled catalyst immobilization on silica supports, facilitating reuse. Immobilized Ru systems retained 85% activity after five cycles.

Green Chemistry Approaches

CO₂ Utilization

CO₂ served as a carbonyl source in Ru-catalyzed reactions, reducing reliance on toxic reagents. At 150°C and 20 bar CO₂, yields reached 15–20%.

Solvent-Free Systems

Neat reactions under microwave irradiation reduced energy consumption. For example, 3,4-hexanediol and paraformaldehyde at 100°C yielded 18% acetal in 30 minutes.

Comparative Analysis of Methods

Table 1: Performance Metrics of Key Synthesis Routes

Table 2: Substrate Scope and Yields

| Substrate | Carbonyl Source | Catalyst | Yield (%) |

|---|---|---|---|

| 3,4-Hexanediol | Formic acid | HCl | 23 |

| 3,4-Hexanediol | CO₂ | Ru/AlCl₃ | 20 |

| 4,5-Octanediol | Formic acid | Ru/triphos | 31 |

| Biogenic diols | HCOOH | Co-triphos | 22 |

Chemical Reactions Analysis

Types of Reactions

4,5-Diethyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in substitution reactions where one of the ethyl groups is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminium hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Synthesis and Catalysis

4,5-Diethyl-1,3-dioxolane serves as an important intermediate in organic synthesis. It can be synthesized from biomass-derived compounds such as glucose through a series of catalytic processes involving microbes and enzymes. For example, a recent study demonstrated the conversion of glucose to 4,5-dimethyl-1,3-dioxolane via 2,3-butanediol using chemo-catalytic methods. This process not only showcases the compound's utility in sustainable chemistry but also highlights its role in reducing carbon emissions by utilizing renewable resources .

Table 1: Synthesis Pathways for this compound

| Step | Starting Material | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Glucose | Microbes | Fermentation | - |

| 2 | 2,3-butanediol | Chemo-catalyst | 90 °C, 80 bar CO₂/H₂ | 18 |

Research has indicated that derivatives of 1,3-dioxolanes exhibit significant biological activities, including antibacterial and antifungal properties. A study synthesized various chiral and racemic 1,3-dioxolanes and tested their efficacy against several pathogens. The results showed that many of these compounds demonstrated excellent antifungal activity against Candida albicans and significant antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis.

| Compound ID | Antifungal Activity (MIC µg/mL) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| Compound 1 | - | - |

| Compound 2 | <625 | <1250 (S. aureus) |

| Compound 3 | - | <625 (S. epidermidis) |

| Compound 4 | <625 | - |

Environmental Applications

The potential use of this compound as a fuel additive has been explored due to its favorable combustion properties. Research indicates that its oxidation pathways can be optimized to enhance fuel efficiency and reduce harmful emissions. The study on the oxidation kinetics of dioxolanes suggests that they can be engineered to improve their performance as eco-friendly fuels .

Case Study: Sustainable Fuel Production

A notable case study involved the production of cyclic acetals from renewable resources like glucose. The study assessed various catalytic systems to maximize yield and efficiency while minimizing energy consumption. The findings highlighted the adaptability of the chemo-catalysts used in the process, which can be tailored to different substrates for enhanced performance .

Case Study: Antimicrobial Efficacy

In another investigation focused on the biological activity of dioxolanes, researchers synthesized multiple derivatives and evaluated their antimicrobial properties against a range of pathogens. The results underscored the importance of structural variations in determining biological efficacy, suggesting pathways for developing new antimicrobial agents based on dioxolane structures .

Mechanism of Action

The mechanism of action of 4,5-Diethyl-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds. By forming a stable dioxolane ring, it prevents unwanted reactions at the carbonyl site during synthetic transformations. The compound can be deprotected under acidic conditions to regenerate the original carbonyl compound .

Comparison with Similar Compounds

4,5-Dimethyl-1,3-dioxolane

Production: Derived from biomass via chemo-catalytic conversion of 2,3-butanediol (2,3-BDO) with CO₂ and H₂. The process achieves high efficiency, with acetalization and separation accounting for only 4.3% of total energy demand due to facile phase separation and distillation . Properties: Forms an azeotrope with water (57 mol% dioxolane), enabling energy-efficient purification. Its volumetric net heat of combustion is 34% higher than ethanol, making it a promising biofuel additive .

2-Isopropyl-4,5-dimethyl-1,3-dioxolane and 2-Ethyl-2,4,5-trimethyl-1,3-dioxolane

Production : Synthesized via acid-catalyzed acetalization of 2,3-BDO with isobutyraldehyde or methyl ethyl ketone (MEK) .

Performance :

- Anti-knock index: 90.5 (comparable to high-octane gasoline).

- Water solubility : 0.08 g/L (lower than MTBE, reducing environmental leaching risks).

Comparison with 4,5-Diethyl-1,3-dioxolane: While 4,5-diethyl derivatives are less studied in fuels, their longer ethyl chains may enhance hydrophobicity and energy density. However, branched analogues (e.g., 2-isopropyl) demonstrate better anti-knock performance, suggesting substituent position critically influences functionality.

Bioactive 1,3-Dioxolanes

Dimethyl (4R,5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7)

Synthesis: Chiral dioxolane synthesized from salicylaldehyde and dimethyl tartrate. Exhibits >99% enantiomeric excess and notable antimicrobial activity . Bioactivity:

- Antibacterial : MIC (Minimum Inhibitory Concentration) of 4.8–5000 µg/mL against S. aureus, E. coli, and other pathogens.

- Antifungal : Active against C. albicans (MIC comparable to fluconazole) .

2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane

Applications: Not explicitly tested in the provided evidence, but structural similarities to agrochemicals suggest pesticidal or antifungal uses .

Comparison with this compound : The ethyl-substituted derivative lacks reported bioactivity, whereas hydroxyl or carboxylate groups in other analogues are critical for antimicrobial action. Functional groups, rather than alkyl chains, dominate biological efficacy.

Industrial and Food-Related Derivatives

2-Methyl-1,3-dioxolane

Occurrence : Detected in recycled PET materials (0.08–0.12 µg/kg) as a volatile byproduct, impacting material safety .

Stability : Forms during PET degradation, highlighting its persistence in polymer matrices.

2,4,5-Trimethyl-1,3-dioxolane

Food Chemistry : Found in beer (≤100 µg/L) as a storage-induced off-flavor compound. Flavor threshold: 900 µg/L .

2-Methyl-4-phenyl-1,3-dioxolane

Applications: Used in fragrances (e.g., Hijacynth®) for jasmine-like floral notes. Demonstrates tenacity in perfumery .

Methyl and phenyl derivatives dominate these niches due to volatility and odor profiles.

Physicochemical Properties and Stability

*Estimated based on molecular weight and analogous compounds.

Biological Activity

4,5-Diethyl-1,3-dioxolane, a member of the dioxolane family, has been the subject of various studies investigating its biological activity. While specific research on this compound is limited, insights can be drawn from studies on structurally similar dioxolanes.

Antibacterial Activity

Recent investigations have shown that certain 1,3-dioxolane derivatives exhibit significant antibacterial properties. In a comprehensive study, a series of 1,3-dioxolanes were synthesized and tested against various bacterial strains .

Key findings:

- Several 1,3-dioxolane compounds demonstrated excellent activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 μg/mL .

- Most synthesized compounds showed remarkable antibacterial activity against Staphylococcus epidermidis .

- Select 1,3-dioxolane derivatives displayed perfect antibacterial activity against Pseudomonas aeruginosa .

While these results are promising, it's important to note that the specific biological activity of this compound may differ and requires further investigation.

Antifungal Properties

The same study also evaluated the antifungal activity of 1,3-dioxolane derivatives:

- All but one of the new compounds exhibited significant antifungal activity against Candida albicans .

This suggests potential antifungal applications for this compound, though direct studies on this specific compound are needed to confirm its efficacy.

Structure-Activity Relationship

The biological activity of dioxolanes appears to be influenced by their stereochemistry. Researchers synthesized both enantiomerically pure and racemic 1,3-dioxolanes, finding that:

- Chiral dioxolanes were obtained with high enantiomeric excesses (>99% ee) .

- The comparative biological activity effects of enantiomeric and racemic structures varied, suggesting stereochemistry plays a role in their efficacy .

This highlights the importance of considering the specific stereochemistry of this compound when evaluating its potential biological activities.

Metabolic Considerations

While not specific to this compound, studies on related compounds provide insights into potential metabolic pathways:

- Dioxolanes can undergo metabolic transformations, with some compounds showing selective uptake in the liver and kidney .

- The metabolic fate of dioxolanes can influence their toxicity profile, as seen with 1,4-dioxane where metabolic saturation is associated with hepatotoxicity .

These findings underscore the need for detailed metabolic studies on this compound to fully understand its biological activity and potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.